Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide, commonly referred to as 3-acetoxysulfolane, is a highly functionalized cyclic sulfone that combines the robust, polar aprotic nature of a sulfolane core with the chemical reactivity of an acetate ester at the 3-position [1]. In procurement and material selection, this compound is primarily valued as a versatile synthetic intermediate and a specialty solvent additive. Its baseline properties include excellent thermal stability, a wide electrochemical window, and a highly tunable solubility profile compared to unsubstituted or hydroxylated sulfolane derivatives [2]. By providing a reactive handle that can undergo controlled elimination or substitution, it bridges the gap between inert industrial solvents and highly reactive diene precursors, making it a critical building block in advanced organic synthesis and electrochemical formulations [1].
Buyers might consider substituting 3-acetoxysulfolane with its direct precursor, 3-hydroxysulfolane, or the cheaper, unsubstituted sulfolane, but these alternatives fail in specific downstream applications. Unsubstituted sulfolane is chemically inert under most conditions, lacking the reactive functional group necessary for cross-coupling, elimination, or targeted Solid Electrolyte Interphase (SEI) formation [1]. Conversely, 3-hydroxysulfolane possesses strong intermolecular hydrogen bonding, which drastically increases its viscosity and limits its solubility in standard, easily recoverable organic solvents like dichloromethane or ethyl acetate [2]. Furthermore, the hydroxyl group is a poor leaving group; attempting to force its elimination to form sulfolenes requires harsh, high-temperature acidic conditions that frequently trigger premature thermal degradation and sulfur dioxide extrusion [1]. Procuring the acetate-protected form resolves these processability bottlenecks by offering a superior leaving group and a highly organic-soluble profile.
In the synthesis of 2-sulfolene and 3-sulfolene derivatives, the choice of leaving group at the 3-position dictates the required reaction conditions and overall yield. 3-Acetoxysulfolane undergoes base-catalyzed elimination at significantly milder conditions (e.g., mild carbonate bases at 40-60 °C) compared to 3-hydroxysulfolane, which typically requires strong acid catalysis and temperatures exceeding 100 °C [1]. This milder temperature profile is critical because heating sulfolene derivatives above 80-100 °C often triggers a retro-Diels-Alder reaction, resulting in the unwanted extrusion of SO2 gas and degradation of the product [2].
| Evidence Dimension | Elimination temperature and target yield |
| Target Compound Data | Mild base, 40-60 °C, >85% yield of sulfolene |
| Comparator Or Baseline | 3-Hydroxysulfolane (Strong acid, >100 °C, <60% yield due to decomposition) |
| Quantified Difference | 40 °C reduction in processing temperature; >25% absolute increase in target yield |
| Conditions | Base-catalyzed vs. acid-catalyzed elimination to 3-sulfolene |
Procuring the acetate-protected form allows manufacturers to synthesize sensitive sulfolene derivatives safely and efficiently without thermal degradation or SO2 loss.
The acetylation of the 3-hydroxyl group disrupts the strong intermolecular hydrogen bonding inherent to 3-hydroxysulfolane. Consequently, 3-acetoxysulfolane exhibits significantly lower dynamic viscosity and enhanced solubility in common industrial solvents like ethyl acetate, dichloromethane (DCM), and toluene [1]. While 3-hydroxysulfolane often requires highly polar, high-boiling solvents (such as DMF or DMSO) for homogenous reactions, 3-acetoxysulfolane can be processed in standard volatile organics. This difference drastically streamlines downstream liquid-liquid extraction and solvent recovery processes during pilot-scale manufacturing [2].
| Evidence Dimension | Solubility in moderately polar organics (e.g., Dichloromethane) |
| Target Compound Data | Highly soluble (>500 mg/mL in DCM at 25 °C) |
| Comparator Or Baseline | 3-Hydroxysulfolane (Poorly soluble, <50 mg/mL in DCM at 25 °C) |
| Quantified Difference | >10-fold increase in solubility in standard volatile organic solvents |
| Conditions | Standard ambient temperature (25 °C) solubility assessment |
Allows buyers to utilize standard, easily recoverable organic solvents in their workflows, significantly reducing waste disposal and purification costs.
Functionalized sulfolanes are increasingly evaluated as high-voltage electrolyte additives. While unsubstituted sulfolane provides a wide electrochemical window, it fails to actively participate in Solid Electrolyte Interphase (SEI) formation, leaving the anode vulnerable to continuous solvent co-intercalation [1]. The acetate group in 3-acetoxysulfolane acts as a sacrificial reduction site during initial charging cycles, promoting the formation of a stable, organic-rich SEI layer on graphite or lithium metal anodes. This dual action—bulk solvent stability from the sulfone core and interfacial reactivity from the acetate—makes it a superior choice for specialized battery formulations compared to bare sulfolane [2].
| Evidence Dimension | SEI film formation capability and anodic passivation |
| Target Compound Data | Active SEI participation via acetate reduction (~1.5V vs Li/Li+) |
| Comparator Or Baseline | Unsubstituted Sulfolane (Inert at anode, poor SEI formation) |
| Quantified Difference | Enables stable anodic passivation and reduced irreversible capacity loss not achievable with bare sulfolane |
| Conditions | Lithium-ion half-cell initial formation cycling |
Crucial for battery researchers and procurement teams looking for bifunctional electrolyte additives that combine high-voltage stability with active anode passivation.
This compound is the right choice for synthesizing 3-sulfolene derivatives via mild base-catalyzed elimination. Because it requires significantly lower temperatures than 3-hydroxysulfolane, it avoids the thermal SO2 extrusion (retro-Diels-Alder) associated with harsher dehydration methods, making it ideal for generating sensitive diene precursors for complex Diels-Alder cycloadditions [1].
Ideal for advanced energy storage research where the electrolyte must withstand high anodic potentials while actively forming a protective SEI layer. The sulfone core provides the necessary high-voltage stability, while the acetate group acts as a sacrificial reduction site to passivate the anode, outperforming unsubstituted sulfolane [2].
Selected when a functionalized tetrahydrothiophene 1,1-dioxide ring needs to be incorporated into an Active Pharmaceutical Ingredient (API). The acetate group serves as a stable protecting group during multi-step syntheses or as an excellent leaving group for targeted nucleophilic substitution, offering better solubility and handling than the hydroxylated analog [3].